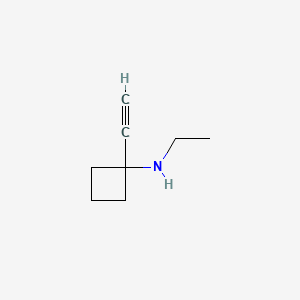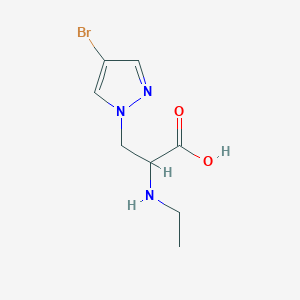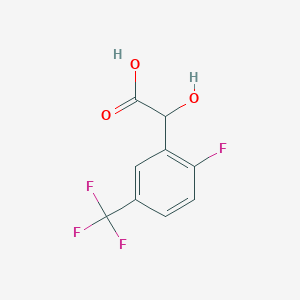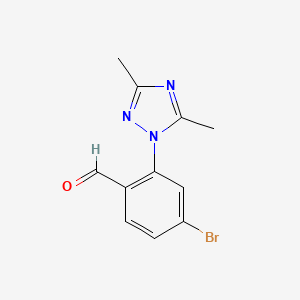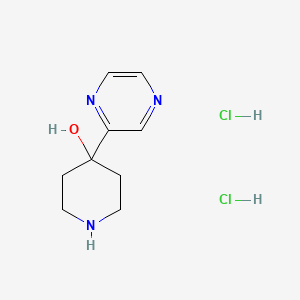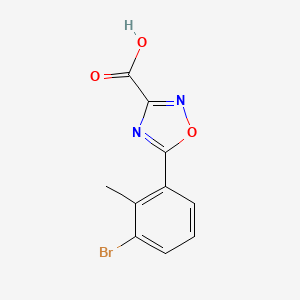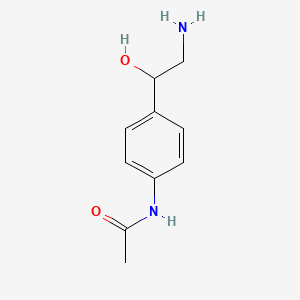
n-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O2. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide typically involves the reaction of 4-nitrophenylacetic acid with ethylene diamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and acylation to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
化学反应分析
Types of Reactions
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides.
科学研究应用
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
- N-(4-(2-Hydroxyethyl)phenyl)acetamide
- N-(4-(2-Aminoethyl)phenyl)acetamide
- N-(4-(2-Hydroxyethyl)phenyl)acetamide
Uniqueness
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its analogs.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
N-[4-(2-amino-1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5,10,14H,6,11H2,1H3,(H,12,13) |
InChI 键 |
AKHMNMOIRBSLGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
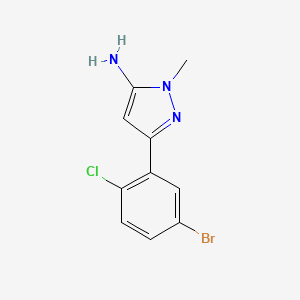
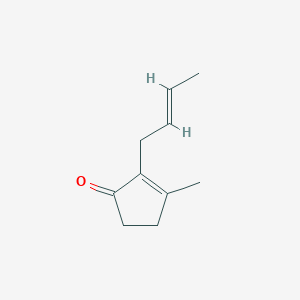
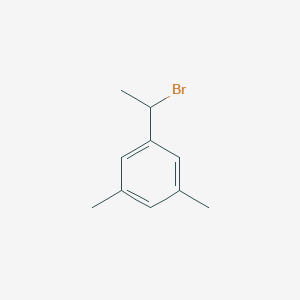
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
